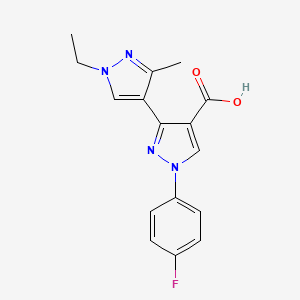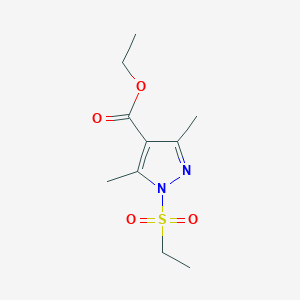![molecular formula C14H19NO B3175460 1-methyl-2-[(1E)-3-phenoxyprop-1-en-1-yl]pyrrolidine CAS No. 956987-56-7](/img/structure/B3175460.png)
1-methyl-2-[(1E)-3-phenoxyprop-1-en-1-yl]pyrrolidine
Descripción general
Descripción
Pyrrolidine is a five-membered nitrogen-containing ring . It’s a saturated scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or through functionalization of preformed pyrrolidine rings . For example, N-Methyl-2-pyrrolidone (NMP) is produced industrially by a typical ester-to-amide conversion, by treating gamma-butyrolactone with methylamine .Molecular Structure Analysis
The molecular structure of pyrrolidine consists of a five-membered ring with one nitrogen atom . The ring is non-planar, which allows for increased three-dimensional coverage .Chemical Reactions Analysis
Pyrrolidine and its derivatives are involved in a variety of chemical reactions. They can be used to obtain compounds for the treatment of human diseases . The ring can be constructed from different cyclic or acyclic precursors, or functionalized if it’s preformed .Physical And Chemical Properties Analysis
Pyrrolidine is a colorless liquid that is miscible with water and most common organic solvents . It belongs to the class of dipolar aprotic solvents .Mecanismo De Acción
The mechanism of action of pyrrolidine and its derivatives can vary depending on the specific compound and its biological target . Some pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-methyl-2-[(E)-3-phenoxyprop-1-enyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-15-11-5-7-13(15)8-6-12-16-14-9-3-2-4-10-14/h2-4,6,8-10,13H,5,7,11-12H2,1H3/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBONHOIDYXOWNK-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C=CCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCC1/C=C/COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-[(1E)-3-phenoxyprop-1-en-1-yl]pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B3175383.png)
![2-chloro-1-[3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrazol-1-yl]ethanone](/img/structure/B3175390.png)
![(1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B3175394.png)
![ethyl 1-[4-(5-chloro-2-thienyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B3175402.png)
![Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3175404.png)

![ethyl 3,5-dimethyl-1-[(3-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B3175433.png)


![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3175444.png)
![1-methyl-4-[5-methyl-4-(3-morpholinopropyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine](/img/structure/B3175445.png)
![3-[(4-Phenoxybenzyl)sulfinyl]-1,2-propanediol](/img/structure/B3175453.png)
![[1-(3-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B3175457.png)
![1-methyl-4-[5-methyl-4-(2-piperidinoethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine](/img/structure/B3175465.png)